2,4-Dinitrobenzenethiol
Overview
Description
2,4-Dinitrobenzenethiol is an organic compound characterized by the presence of two nitro groups and a thiol group attached to a benzene ring. This compound is known for its distinctive chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzenethiol can be synthesized through the reaction of 2,4-dinitrochlorobenzene with thiourea, followed by hydrolysis. The reaction typically involves heating the reactants in an appropriate solvent under controlled conditions to yield the desired thiol compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like tin(II) chloride (SnCl2) are employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2,4-Dinitrobenzenethiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates
Mechanism of Action
The mechanism of action of 2,4-Dinitrobenzenethiol involves its reactivity with various biological molecules. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The nitro groups can undergo redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
2,4-Dinitrophenol: Shares the nitro groups but lacks the thiol group.
2,4-Dinitrobenzenesulfonic acid: Contains a sulfonic acid group instead of a thiol group.
2,4-Dinitroaniline: Features an amino group in place of the thiol group
Uniqueness: 2,4-Dinitrobenzenethiol is unique due to the presence of both nitro and thiol groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a variety of chemical reactions and makes it a versatile tool in scientific research .
Properties
IUPAC Name |
2,4-dinitrobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4S/c9-7(10)4-1-2-6(13)5(3-4)8(11)12/h1-3,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKRINONGZJSSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176717 | |
Record name | Benzenethiol, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2218-96-4 | |
Record name | 2,4-Dinitrobenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2218-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenethiol, 2,4-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002218964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenethiol, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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